Z-Thr(tBu)-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO5/c1-14(25-19(2,3)4)16(17(22)26-20(5,6)7)21-18(23)24-13-15-11-9-8-10-12-15/h8-12,14,16H,13H2,1-7H3,(H,21,23)/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPPUAPDWWJPV-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways for Z Thr Tbu Otbu and Its Precursors
Initial N-alpha Protection Strategies: Benzyloxycarbonylation of Threonine
The first step in the synthesis of Z-Thr(tBu)-OtBu is the protection of the α-amino group of threonine. The benzyloxycarbonyl (Z) group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation. americanpeptidesociety.orgiris-biotech.de
Introduction of the Z-group via Benzyl (B1604629) Chloroformate or Analogous Reagents
The most common method for introducing the Z-group is through the reaction of threonine with benzyl chloroformate (also known as Z-Cl or Cbz-Cl). google.comcommonorganicchemistry.com This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid that is formed as a byproduct. orgsyn.org The pH is carefully controlled, often between 9 and 10, to facilitate the reaction while minimizing the risk of side reactions such as epimerization.
Alternatively, other reagents like benzyl N-succinimidyl carbonate (Cbz-OSu) or benzyl benzotriazol-1-yl carbonate can be used for the benzyloxycarbonylation of amino acids. commonorganicchemistry.comkoreascience.kr These reagents can offer advantages in terms of milder reaction conditions and easier purification of the final product.
A general route involves starting with the esterification of L-threonine with methanol (B129727) and thionyl chloride to produce L-threonine methyl ester hydrochloride (Thr-OMe·HCl). google.comgoogle.com This intermediate is then reacted with benzyl chloroformate in the presence of a base, such as sodium hydroxide (B78521), to yield Z-Thr-OMe. google.com
| Reagent | Base | Solvent | pH | Notable Features |
| Benzyl Chloroformate (Z-Cl) | Sodium Hydroxide | Water/Organic Co-solvent | 9-10 | Standard, cost-effective method; requires strict pH control. |
| Benzyl Chloroformate (Z-Cl) | Triethylamine | Dichloromethane (B109758) | N/A | Anhydrous conditions. |
| Benzyl N-succinimidyl carbonate (Cbz-OSu) | Sodium Bicarbonate | Aqueous/Organic | ~8 | Milder conditions, easy workup. |
| Benzyl benzotriazol-1-yl carbonate | Triethylamine | Methylene Chloride | N/A | Highly effective for benzyloxycarbonylation. koreascience.kr |
Stereochemical Considerations During N-alpha Protection
Maintaining the stereochemical integrity of the chiral centers in threonine (2S, 3R) is paramount during the N-α protection step. The reaction conditions, particularly the pH and temperature, must be carefully controlled to prevent racemization. nih.gov While the benzyloxycarbonylation reaction itself does not typically affect the stereochemistry at the α-carbon, harsh basic conditions or elevated temperatures can lead to epimerization. The use of milder bases and controlled temperatures helps to preserve the desired stereochemistry of the L-threonine starting material. acs.org
Side-Chain Hydroxyl Protection: Formation of the tert-Butyl Ether
Following the N-α protection, the hydroxyl group on the side chain of threonine is protected. The tert-butyl (tBu) ether is a common choice for this purpose because it is stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), but can be removed with strong acids. peptide.com
Methods for Selective tert-Butylation of Threonine Hydroxyl
The selective tert-butylation of the hydroxyl group is typically achieved by reacting the N-protected threonine derivative, such as Z-Thr-OMe, with isobutylene (B52900) in the presence of a strong acid catalyst. google.comgoogle.comgoogle.com This reaction is often carried out in a non-polar solvent like dichloromethane. google.com The isobutylene provides the tert-butyl group, and the acid catalyst facilitates the electrophilic addition to the hydroxyl group.
Another approach involves the use of tert-butyl acetate (B1210297) with a strong acid like perchloric acid. patsnap.com Research has also explored solid acid catalysts, such as ZSM-5 supported silicotungstic acid, which can offer advantages in terms of reusability and milder reaction conditions. google.com
Reaction Conditions and Optimization for tert-Butyl Ether Formation
The formation of the tert-butyl ether is often the most challenging step, requiring careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and the concentration of isobutylene.
| Reagent | Catalyst | Solvent | Temperature | Notable Features |
| Isobutylene | Concentrated Sulfuric Acid | Dichloromethane | Low Temperature | Common method, requires careful handling of corrosive acid. google.comgoogle.com |
| Isobutylene | Boron Trifluoride Etherate/Phosphoric Acid | Dichloromethane | N/A | Alternative acid catalyst system. google.com |
| Isobutylene | ZSM-5 supported Silicotungstic Acid | THF, 1,4-dioxane, DMSO, or DMF | 30-70°C | Utilizes a reusable solid acid catalyst. google.com |
| tert-Butyl Acetate | Perchloric Acid | tert-Butyl Alcohol | N/A | Avoids the use of gaseous isobutylene. patsnap.com |
After the formation of the tert-butyl ether, the methyl ester in a compound like Z-Thr(tBu)-OMe can be saponified using a base such as sodium hydroxide in a mixture of acetone (B3395972) and water to yield Z-Thr(tBu)-OH. google.com
Carboxylic Acid Protection: Formation of the tert-Butyl Ester
The final step in the synthesis of this compound is the protection of the carboxylic acid group as a tert-butyl ester. The tert-butyl ester is advantageous as it is stable to many reagents but can be cleaved under acidic conditions, often simultaneously with the side-chain tert-butyl ether. iris-biotech.dethieme-connect.com
The tert-butylation of the carboxylic acid can be achieved by reacting the N- and side-chain protected threonine derivative, Z-Thr(tBu)-OH, with a tert-butylating agent. Common methods include reaction with isobutylene in the presence of an acid catalyst or using tert-butyl bromide. acs.org One documented synthesis pathway involves the reaction of Z-Thr(tBu)-OH with isobutylene and a catalytic amount of sulfuric acid in dichloromethane.
A one-step method to produce O-tert-butyl-L-threonine tert-butyl ester directly from L-threonine and isobutylene using a sulfuric acid catalyst has been reported, though yields may be modest. google.com A three-step process involving initial N-protection with a benzyloxycarbonyl group, followed by reaction with isobutylene and sulfuric acid, and subsequent deprotection has also been described. google.com
The fully protected this compound is a valuable building block for the synthesis of complex peptides, where the orthogonal protecting groups allow for selective deprotection and peptide bond formation.
Strategies for C-terminal Esterification
The conversion of the carboxylic acid group of Z-Thr(tBu)-OH to a tert-butyl ester is a critical step in the synthesis of this compound. Tert-butyl esters are widely used as protecting groups for carboxylic acids in peptide synthesis due to their stability under various conditions and their facile removal under acidic conditions. thieme-connect.com Several methods are available for the tert-butylation of carboxylic acids, which can be adapted for the synthesis of this compound.
One common method involves the acid-catalyzed reaction of the carboxylic acid with isobutylene. researchgate.net Another approach is the use of tert-butanol (B103910) in the presence of a coupling agent or a strong acid catalyst. For instance, protected amino acids can be converted to their tert-butyl esters using tert-butanol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate. researchgate.net Transesterification is another viable method, where an N-protected amino acid can be reacted with a tert-butyl-containing compound in the presence of a suitable catalyst to yield the corresponding tert-butyl ester. google.com A more recent and efficient method involves the direct tert-butylation of free amino acids using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, a process that could potentially be adapted for N-protected amino acids. thieme-connect.comorganic-chemistry.org
The selection of the esterification method depends on factors such as the stability of the protecting groups already present in the molecule and the desired yield and purity of the final product. Below is a table summarizing common C-terminal esterification strategies.
| Esterification Strategy | Reagents | Key Features |
| Acid-catalyzed addition | Isobutylene, H₂SO₄ | A traditional and effective method. |
| Alcohol condensation | tert-Butanol, DCC, DMAP | Utilizes a coupling agent for activation. |
| Transesterification | tert-Butyl acetate, Catalyst | Involves the exchange of the ester group. |
| Direct tert-butylation | Bis(trifluoromethanesulfonyl)imide, tert-Butyl acetate | A modern and efficient method for free amino acids. thieme-connect.comorganic-chemistry.org |
Impact on Preventing Unwanted Dipeptide Formation During Initial Protection
A significant challenge during the protection of the α-amino group of amino acids is the potential for unwanted side reactions, most notably the formation of dipeptides. This occurs when the activated amino acid reacts with another unprotected amino acid molecule instead of the protecting group reagent. The use of the benzyloxycarbonyl (Z) group for N-protection, typically introduced using benzyl chloroformate (Z-Cl), can lead to the formation of Z-protected dipeptides as by-products. wiley-vch.de
To mitigate this, several strategies have been developed. One effective approach is to perform the protection reaction under carefully controlled conditions, such as low temperatures and the slow addition of reagents. Another strategy involves the use of less reactive acylating agents. For instance, instead of the highly reactive Z-Cl, moderately reactive mixed carbonates like Z-succinimido carbonate (Z-OSu) can be used, which significantly minimizes the formation of peptide impurities. wiley-vch.de The mechanism of dipeptide formation generally involves the activation of the carboxylic acid of one amino acid, which then reacts with the amino group of a second molecule. researchgate.net
The choice of protecting group strategy and reaction conditions is therefore crucial to ensure high yields of the desired N-protected amino acid and to minimize the formation of contaminating dipeptides, which can be difficult to separate from the final product.
Convergent Synthesis Approaches Involving this compound Fragments
The fully protected amino acid derivative, this compound, is an ideal building block for use in convergent synthesis strategies. With its N-terminus, C-terminus, and side-chain all protected, it can be selectively deprotected at either the N- or C-terminus to allow for its incorporation into a growing peptide chain. For example, the Z group can be removed by hydrogenolysis to expose the free amine, which can then be coupled to the C-terminus of another peptide fragment. Conversely, the tert-butyl ester can be cleaved under acidic conditions to reveal a free carboxylic acid, ready for coupling with the N-terminus of another fragment.
The use of such pre-protected fragments helps to minimize side reactions and simplifies the purification process. For instance, a patent for the synthesis of thymosin α1 describes the coupling of Z-Thr(tBu)-OH with other amino acid esters, demonstrating the utility of Z-protected threonine derivatives in fragment condensation. While not specifying this compound directly, the principle of using such protected fragments is clearly illustrated. The application of convergent strategies often involves the coupling of fragments in solution or on a solid support. google.comnih.gov
Protecting Group Chemistry of Z Thr Tbu Otbu in Peptide Synthesis
Benzyloxycarbonyl (Z) Group in Peptide Synthesis.peptide.compeptide.combenchchem.combiosynth.com
The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis. bachem.com It is primarily used to protect the α-amino group of amino acids. bachem.comontosight.ai
Role as a Temporary N-alpha Protecting Group.peptide.compeptide.com
The primary function of the Z group is to act as a temporary shield for the N-alpha amino group of an amino acid. peptide.compeptide.com This protection is crucial to prevent the amino group from participating in unwanted reactions during the formation of a peptide bond between the carboxyl group of the Z-protected amino acid and the amino group of another amino acid. bachem.com By directing the reaction to the intended carboxyl and amino termini, the Z group ensures the sequential and controlled elongation of the peptide chain. bachem.comontosight.ai While it has been a longstanding tool in solution-phase peptide synthesis, its application in solid-phase peptide synthesis (SPPS) is less common. peptide.com
Deprotection Mechanisms: Catalytic Hydrogenation.peptide.compeptide.com
A key advantage of the Z group is its susceptibility to cleavage under specific and mild conditions, most notably through catalytic hydrogenation. bachem.comrsc.org This process typically involves the use of a palladium catalyst (Pd/C) and a source of hydrogen. rsc.orgtotal-synthesis.com The hydrogenolysis of the benzyl-oxygen bond results in the release of the free amine, along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com This deprotection method is highly selective and generally does not affect other protecting groups that are stable to reduction, contributing to its utility in complex synthetic schemes. total-synthesis.com However, the presence of sulfur-containing amino acids can interfere with the catalyst, and the potential toxicity of palladium is a consideration in the synthesis of therapeutic peptides. rsc.org
Influence on Stereochemical Integrity During Coupling.bachem.combocsci.com
Maintaining the stereochemical integrity of the chiral α-carbon of the amino acid is critical during peptide synthesis, as epimerization can lead to the formation of undesired diastereomeric peptides. mdpi.comthieme-connect.de The Z group is known to be effective in suppressing racemization during peptide bond formation. researchgate.net The urethane-type protection afforded by the Z group helps to prevent the formation of oxazolone (B7731731) intermediates, which are a primary pathway for racemization, especially when activating the carboxyl group for coupling. mdpi.comchemrxiv.org The inclusion of certain additives, such as N-hydroxylamines, in the coupling cocktail can further help to preserve the stereochemical configuration. orgsyn.org
tert-Butyl Ether (tBu) Side-Chain Protection.peptide.compeptide.combiosynth.comontosight.ainih.govresearchgate.net
The hydroxyl group in the side chain of threonine is reactive and requires protection to prevent side reactions during peptide synthesis. peptide.comontosight.ai The tert-butyl (tBu) ether is a commonly employed protecting group for this purpose, particularly in Fmoc-based solid-phase peptide synthesis. peptide.compeptide.com
Acid-Lability and Cleavage Conditions: Trifluoroacetic Acid (TFA)-Mediated Deprotection.peptide.compeptide.comtotal-synthesis.comnih.govdrivehq.comthieme-connect.deacs.orgbachem.comnih.gov
The tBu ether protecting group is characterized by its lability under acidic conditions. ontosight.ai It is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). acs.orgiris-biotech.de The mechanism of deprotection involves protonation of the ether oxygen, followed by the loss of a stable tert-butyl cation to yield the free hydroxyl group. commonorganicchemistry.com This process can also be facilitated by other protic and Lewis acids. acs.org The tert-butyl cations generated during deprotection are reactive and can lead to side reactions with nucleophilic residues like tryptophan and methionine; therefore, scavenger reagents are often added to the cleavage cocktail to trap these carbocations. drivehq.comnih.gov
Table 1: Conditions for TFA-Mediated Deprotection of tBu Ethers
| Reagent/Condition | Purpose | Common Concentration | Reference |
| Trifluoroacetic Acid (TFA) | Primary cleavage reagent | 95% in a cocktail | iris-biotech.de |
| Scavengers (e.g., water, triisopropylsilane) | Trap reactive carbocations | 2.5-5% | nih.gov |
Stability Under Orthogonal Protecting Group Removal Conditions (e.g., Piperidine).peptide.combachem.comnih.gov
A crucial feature of the tBu protecting group is its stability under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group from the N-terminus. ontosight.ai The standard reagent for Fmoc deprotection is a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chemistrydocs.com The tBu ether is completely stable to these basic conditions, which allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection. ontosight.ai This compatibility is the foundation of the orthogonal protection strategy in Fmoc/tBu-based peptide synthesis, where different classes of protecting groups can be removed under distinct chemical conditions without interfering with each other. biosynth.comiris-biotech.de
Table 2: Chemical Compatibility of Protecting Groups
| Protecting Group | Deprotection Condition | Stable To | Orthogonality | Reference |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation | Acid, Base (mild) | Orthogonal to acid/base labile groups | total-synthesis.comchemistrydocs.com |
| tBu (tert-Butyl) | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | Orthogonal to base-labile groups (e.g., Fmoc) | ontosight.aiiris-biotech.de |
| Fmoc | Base (e.g., Piperidine) | Acid | Orthogonal to acid-labile groups (e.g., tBu) | biosynth.comchemistrydocs.com |
Strategies for Mitigating Side Reactions During tBu Deprotection
The removal of tert-butyl (tBu) protecting groups is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). ontosight.ai This process generates highly reactive tert-butyl cations, which can lead to undesirable side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan and tyrosine. peptide.comresearchgate.net To prevent these modifications, nucleophilic reagents known as scavengers are added to the deprotection cocktail.
Commonly used scavengers include:
Thiols: Ethanedithiol (EDT) and thioanisole (B89551) are effective at trapping tert-butyl cations. sigmaaldrich.comresearchgate.net EDT is particularly useful in preventing acid-catalyzed oxidation of tryptophan. sigmaaldrich.com
Silanes: Trialkylsilanes, such as triethylsilane (TES) and triisopropylsilane (B1312306) (TIS), are excellent absorbers of tert-butyl cations. researchgate.netresearchgate.net A common deprotection mixture is TFA/TIS/water (95:2.5:2.5). sigmaaldrich.comresearchgate.net
Water: Water can also act as an effective scavenger. researchgate.net
Phenols: Phenol and p-cresol (B1678582) can be used to quench the reactive carbocations. researchgate.netsigmaaldrich.com
The choice of scavenger and its concentration depends on the specific peptide sequence and the other protecting groups present. For instance, while EDT is a potent scavenger, prolonged exposure can lead to the modification of tryptophan residues. sigmaaldrich.com Therefore, careful optimization of the cleavage conditions is crucial for maximizing the yield and purity of the final peptide.
Table 1: Common Scavengers for tBu Deprotection
| Scavenger | Chemical Class | Function |
| Ethanedithiol (EDT) | Thiol | Traps tert-butyl cations, prevents tryptophan oxidation. sigmaaldrich.com |
| Thioanisole | Thiol | Traps tert-butyl cations. sigmaaldrich.com |
| Triisopropylsilane (TIS) | Silane | Absorbs tert-butyl cations. researchgate.netsigmaaldrich.com |
| Water | --- | Acts as a nucleophilic scavenger. researchgate.net |
| Phenol | Phenol | Quenches reactive carbocations. sigmaaldrich.com |
tert-Butyl Ester (OtBu) C-Terminal Protection
The tert-butyl ester (OtBu) group serves as a semi-permanent protecting group for the C-terminal carboxylic acid. bachem.com This protection is stable throughout the peptide chain elongation process but can be removed under specific acidic conditions. bachem.com
Acid-Lability and Cleavage Conditions: TFA-Mediated Deprotection
The OtBu group is highly susceptible to acidolysis. iris-biotech.de It is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically in concentrations ranging from 90% to 95% in the presence of scavengers. iris-biotech.deiris-biotech.de The cleavage mechanism involves the protonation of the ester oxygen followed by the formation of a stable tert-butyl cation. This lability to TFA is a cornerstone of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), where the final deprotection and cleavage from the resin are often performed simultaneously. iris-biotech.deub.edu The use of TFA for OtBu removal is also applicable in solution-phase synthesis. rsc.org
Chemoselective Deprotection Strategies
While global deprotection with strong TFA is common, more selective removal of the OtBu group can be achieved under milder acidic conditions. For instance, 1% TFA in dichloromethane (B109758) (DCM) can be used to cleave highly acid-labile protecting groups without affecting the OtBu group. peptide.com Conversely, conditions can be optimized to remove the OtBu group while leaving other acid-sensitive groups intact. This differential lability is key to achieving chemoselectivity in complex synthetic routes. wiley-vch.de
Role in Fragment Condensation Approaches in Solution Synthesis
In solution-phase peptide synthesis, the OtBu group plays a significant role in fragment condensation strategies. thieme-connect.de Protected peptide fragments with a C-terminal OtBu ester can be synthesized and purified. rsc.org The OtBu group provides stable protection during the synthesis and purification of these fragments. Following purification, the OtBu group can be selectively removed to liberate the C-terminal carboxylic acid, which is then activated for coupling with the N-terminus of another protected peptide fragment. This approach allows for the efficient assembly of large peptides from smaller, more manageable pieces. researchgate.net The Z/tBu strategy, which combines Z-protection at the N-terminus with tBu-based side-chain and C-terminal protection, is a well-established method for solution-phase fragment condensation. thieme-connect.de
Applications in Advanced Organic and Peptide Synthesis Research
Z-Thr(tBu)-OtBu as a Fundamental Building Block in Peptide Construction
This compound is a fully protected amino acid derivative, which makes it an ideal starting point or intermediate in convergent synthetic strategies rather than a direct participant in stepwise chain elongation. Its utility stems from the orthogonal nature of its protecting groups, which can be selectively removed under different chemical conditions. bachem.compeptide.com
The N-terminus is protected by the benzyloxycarbonyl (Z or Cbz) group, which is stable to both acidic and basic conditions typical of peptide synthesis but is selectively cleaved by catalytic hydrogenolysis. bachem.compeptide.com The side-chain hydroxyl group of the threonine residue is protected by a tert-butyl (tBu) ether, while the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. Both the tBu and OtBu groups are labile under strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), but are stable to the conditions required for Z-group removal. peptide.comiris-biotech.de
This orthogonality is the cornerstone of its application, allowing chemists to unmask either the N-terminus or the C-terminus (or both simultaneously) at will, thereby creating versatile building blocks for fragment-based synthesis. google.comnih.gov For instance, catalytic hydrogenation of this compound yields H-Thr(tBu)-OtBu, a component ready for N-terminal coupling. Conversely, selective saponification or mild acidolysis (if the ester linkage is sufficiently labile) could yield Z-Thr(tBu)-OH, preparing the molecule for C-terminal activation and coupling. google.comuzh.ch
| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions |
| Benzyloxycarbonyl | Z or Cbz | α-Amino | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| tert-Butyl Ether | tBu | Side-Chain Hydroxyl | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
| tert-Butyl Ester | OtBu | C-Terminal Carboxyl | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
While Z-protected amino acids are not conventional building blocks for standard stepwise solid-phase peptide synthesis (SPPS), particularly in the popular Fmoc/tBu strategy, derivatives like this compound are highly relevant in advanced, convergent SPPS approaches. peptide.comresearchgate.net These methods often involve the synthesis of protected peptide fragments, which are then coupled together on the solid support.
The primary application of this compound in the context of Fmoc-SPPS is as a precursor for protected peptide fragments. A di- or tripeptide fragment can be synthesized in solution using Z-protected amino acids, including derivatives like this compound. Following its synthesis and purification, this fragment can be integrated into an SPPS workflow. google.com
The most common approach involves:
Synthesizing a protected fragment, such as Z-Dipeptide-OtBu, in solution.
Selectively removing the N-terminal Z-group via hydrogenolysis to yield H-Dipeptide-OtBu.
Coupling this fragment onto the N-terminus of a peptide chain that has been assembled on a solid support using standard Fmoc-SPPS. du.ac.innih.gov
This "hybrid" or "convergent" strategy is particularly effective for producing long or challenging peptides where stepwise synthesis is inefficient. peptide.com The tBu protection on the threonine side chain is fully compatible with the standard Fmoc/tBu protection scheme used in SPPS. iris-biotech.denih.gov
The protecting groups of this compound offer compatibility with a range of linker technologies used in SPPS, which is crucial for the synthesis of protected fragments. peptide.com
Acid-Labile Linkers (e.g., Wang, Rink Amide): For standard linkers that are cleaved with high concentrations of TFA (e.g., 95%), the OtBu ester at the C-terminus of a fragment would be cleaved simultaneously with the side-chain protecting groups and the peptide's linkage to the resin. sigmaaldrich.combachem.com
Highly Acid-Labile Linkers (e.g., 2-Chlorotrityl): When using highly acid-labile linkers, such as 2-chlorotrityl (2-Cl-Trt) or Sieber amide resin, a peptide fragment can be cleaved from the support under very mild acidic conditions (e.g., 1-2% TFA). peptide.combachem.com These conditions are mild enough to leave the tBu and OtBu protecting groups intact. This allows for the synthesis of fully protected peptide fragments on a solid support, which can then be cleaved and used in a subsequent solution-phase fragment condensation. peptide.com A fragment derived from this compound could be elongated on such a resin to yield a larger, fully protected segment for further use.
| Linker Type | Example | Cleavage Condition | Outcome for a Peptide with OtBu/tBu Groups |
| Standard Acid-Labile | Wang, Rink Amide | High % TFA (e.g., 95%) | Cleavage from resin and removal of OtBu/tBu groups |
| Highly Acid-Labile | 2-Chlorotrityl (2-Cl-Trt) | Low % TFA (e.g., 1-2%) | Cleavage from resin while OtBu/tBu groups remain intact |
Integration into Fmoc-SPPS Strategies (e.g., Protected Fragments)
Application in Solution-Phase Peptide Synthesis (LPPS) and Fragment Condensation
Solution-phase peptide synthesis (LPPS), especially via fragment condensation, represents the most classical and powerful application for fully protected building blocks like this compound. peptide.comgoogle.com In LPPS, larger peptide chains are assembled by coupling smaller, purified peptide fragments, a strategy that offers significant advantages in terms of purity and characterization of intermediates. nih.govjmcs.org.mx
The controlled, stepwise nature of LPPS is ideal for the synthesis of complex peptides and peptidomimetics where precise structural control is essential. nih.govnih.gov this compound can be used to generate key intermediates for these syntheses. For example, in the synthesis of Thymosin α1, a 28-amino-acid peptide, a strategy involving the coupling of several protected fragments prepared via solution-phase techniques was employed. google.com Intermediates like Z-Thr(tBu)-Thr(tBu)-Lys(Boc)-OC₆H₅ were synthesized using Z-Thr(tBu)-OH as a starting material, demonstrating the utility of such building blocks in constructing complex targets. google.com The ability to purify each fragment before the next coupling step is critical for ensuring the homogeneity of the final complex product. peptide.combachem.com This approach is also amenable to the incorporation of non-proteinogenic or modified amino acids to create peptidomimetics. google.com
Certain peptide sequences are notoriously difficult to synthesize via stepwise methods due to problems like poor solubility, aggregation during chain elongation, or side reactions. nih.govnih.gov These "difficult sequences" often contain multiple β-branched amino acids (like threonine and valine) or hydrophobic residues.
Fragment condensation using well-defined, protected blocks is a premier strategy to overcome these challenges. By synthesizing a challenging portion of a sequence as a protected fragment (for which this compound is a precursor), aggregation can be minimized. For example, a threonine-rich segment can be prepared in solution, purified, and then coupled to the rest of the peptide, bypassing the cumulative difficulties of adding each threonine residue one by one on a solid support. google.comthieme-connect.de This was demonstrated in the synthesis of a protected docosapeptide fragment of Thymosin α1, which contained multiple Thr(tBu) residues. google.com
Assembly of Complex Peptide Sequences and Peptidomimetics
Role in the Synthesis of Chiral Compounds and Building Blocks
The inherent chirality of the threonine backbone in this compound makes it a valuable starting material or intermediate for the synthesis of other enantiomerically pure compounds. Natural and unnatural amino acids are widely used as chiral building blocks for developing new therapeutic agents and functional materials. sigmaaldrich.com The protected threonine derivative can be selectively deprotected and modified to create a variety of chiral synthons.
For instance, the precursor Z-Thr(tBu)-OH can be reduced to form the corresponding chiral amino alcohol, Z-Thr(tBu)-ol. google.com Amino alcohols are an important class of compounds used as catalysts, chiral ligands, and components of peptide-based active pharmaceutical ingredients (APIs). iris-biotech.de The synthesis of Fmoc-O-tert-butyl-L-threoninol, another useful building block, proceeds through the Z-Thr(tBu)-OH intermediate, highlighting the utility of this protection scheme in creating diverse chiral molecules. google.com
Research has also demonstrated the use of related Thr(OtBu) derivatives in the synthesis of complex chiral structures. For example, PMB-l-Thr(O-tBu)–OH, which features a different N-protecting group, has been used in the synthesis of mono-Boc-protected diketopiperazines (DKPs), which are key intermediates for peptide elongation. acs.org The stability of the tBu ether on the threonine side chain is crucial for maintaining stereochemical integrity throughout these synthetic sequences. The Z- and OtBu groups in this compound provide a stable framework that can be carried through multiple reaction steps before a final, specific deprotection is required.
Table 1: Examples of Chiral Building Blocks Derived from Z-Thr(tBu) Precursors
| Precursor Compound | Derived Chiral Building Block | Synthetic Transformation | Reference |
|---|---|---|---|
| Z-Thr(tBu)-OH | Z-Thr(tBu)-ol | Reduction with sodium borohydride | google.com |
| Z-Thr(tBu)-ol | H-Thr(tBu)-ol | Hydrogenation | google.com |
| H-Thr(tBu)-ol | Fmoc-O-tert-butyl-L-threoninol | Reaction with Fmoc-OSu | google.com |
Contributions to the Synthesis of C-Terminally Modified Peptides
The synthesis of peptides with modifications at the C-terminus is essential for creating protease inhibitors, imaging agents, and peptidomimetics with improved pharmacological properties. thieme-connect.denih.gov this compound and similar amino acid tert-butyl esters are particularly suited for N-to-C directional (or "inverse") solid-phase peptide synthesis (SPPS). google.comgoogle.com
In this strategy, an amino acid tert-butyl ester, such as H-Thr(tBu)-OtBu (obtained after deprotection of the Z-group from the title compound), is coupled to a resin-bound peptide that has a free N-terminus. google.com The process is repeated with other amino acid tert-butyl esters to elongate the chain. The tert-butyl ester at the C-terminus is stable throughout the synthesis and is only removed during the final cleavage from the resin. google.comgoogle.com This approach avoids side reactions like oxazolone (B7731731) formation, which can lead to racemization of the C-terminal residue, a common problem in traditional C-to-N synthesis when modifying the C-terminus on-resin. nih.gov
Furthermore, solution-phase peptide synthesis often utilizes building blocks with C-terminal ester protection, such as the OtBu group, for fragment condensation. In the total synthesis of complex peptides like human secretin, fragments such as Z-Thr(tBu)-Ser(tBu)-Glu(OtBu)-Leu-Ser(tBu)-OH were assembled using solution-phase methods before being combined into the final sequence. researchgate.net The OtBu group in this compound provides robust protection for the C-terminus during these coupling steps, preventing unwanted side reactions.
Table 2: Strategies for C-Terminal Modification Using Thr(tBu)-OtBu Building Blocks
| Synthetic Strategy | Role of Thr(tBu)-OtBu Building Block | Key Advantage | Reference |
|---|---|---|---|
| Inverse Solid-Phase Peptide Synthesis (ISPPS) | H-Thr(tBu)-OtBu is coupled to a resin-bound peptide chain. | Minimizes racemization of the C-terminal residue during elongation. | google.comgoogle.com |
| Solution-Phase Fragment Condensation | This compound or similar fragments are coupled to other peptide fragments. | The OtBu ester protects the C-terminus during coupling reactions in solution. | researchgate.net |
Implementation in Proline Editing and Other Residue Modification Strategies
Advanced strategies for modifying specific amino acid residues within a peptide are critical for developing novel therapeutics and biochemical tools. "Proline editing" is one such technique that allows for the synthesis of diverse 4-substituted proline analogues directly on a solid-supported peptide. nih.gov This method involves synthesizing a peptide containing hydroxyproline (B1673980) (Hyp), which is then chemically modified through reactions like acylation, sulfonylation, and nucleophilic substitution to introduce a wide array of functional groups.
In the development of this methodology, a model peptide with the sequence Ac-Thr(OtBu)-Tyr(OtBu)-Hyp-Asn(Trt)-NH-Rink-Resin was used to demonstrate the feasibility of these on-resin modifications. nih.gov The presence of the Thr(OtBu) residue is significant; the tert-butyl ether protecting group on the threonine side chain proved to be stable and compatible with the various reagents and conditions used for proline modification. These conditions included acylation with acid chlorides and anhydrides, sulfonylation, and subsequent SN2 reactions with nucleophiles like thiolate and azide. nih.gov
The stability of the Thr(tBu) group ensures that the hydroxyl function of the threonine residue does not interfere with the targeted modifications of the proline residue. This demonstrates the utility of this compound and its corresponding Fmoc-protected analogue, Fmoc-Thr(tBu)-OH, as reliable building blocks for synthesizing complex peptides that are intended for further post-synthetic or on-resin modification. The robust nature of the tBu protecting group is a key feature in orthogonal protection schemes common in modern peptide chemistry. iris-biotech.deekb.eg
Table 3: Compatibility of Thr(tBu) in Proline Editing Strategies
| Modification Reaction on Proline | Reagents/Conditions | Stability of Thr(tBu) Group | Reference |
|---|---|---|---|
| Acylation | Acetic anhydride (B1165640), Pivaloyl chloride, Benzoyl chloride | Stable, no side reactions observed | nih.gov |
| Sulfonylation | Mesyl chloride, Nosyl chloride | Stable, no side reactions observed | nih.gov |
| Nucleophilic Substitution (SN2) | Sodium azide, Thiophenol/DBU | Stable, no side reactions observed | nih.gov |
Reactivity and Transformation Pathways of Z Thr Tbu Otbu Derivatives
Detailed Deprotection Mechanisms and Kinetics
The selective removal of protecting groups from Z-Thr(tBu)-OtBu is a critical aspect of its use in peptide synthesis. The three protecting groups—benzyloxycarbonyl (Z), tert-butyl ether (tBu), and tert-butyl ester (OtBu)—are designed to be cleaved under different conditions, allowing for controlled, stepwise peptide elongation.
The Z (benzyloxycarbonyl) group , which protects the α-amino group, is prized for its stability and the ease of its removal. wiley-vch.de It is typically cleaved by catalytic hydrogenation, a method that is compatible with acid-sensitive tert-butyl-based protections as it proceeds under neutral conditions. wiley-vch.de This process involves a palladium catalyst and a hydrogen source, such as hydrogen gas or a hydrogen donor like cyclohexene (B86901) or formic acid. The reaction is generally clean, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. The kinetics of this hydrogenolysis are influenced by factors such as catalyst activity, solvent, and the presence of any catalyst poisons.
The tBu (tert-butyl) ether protecting the threonine side-chain hydroxyl group and the OtBu (tert-butyl) ester protecting the C-terminal carboxyl group are both highly sensitive to acidic conditions. wiley-vch.de Their removal is typically achieved using strong acids like trifluoroacetic acid (TFA). The mechanism involves the protonation of the ether or ester oxygen, followed by the departure of the stable tert-butyl cation. The rate of this acid-catalyzed deprotection is dependent on the strength of the acid and the reaction temperature. For instance, studies on model peptides have shown that the rate of aspartimide formation, a side reaction related to deprotection, increases significantly with higher concentrations of hydrofluoric acid (HF) and at higher temperatures. nih.gov While direct kinetic data for this compound deprotection is not extensively published, the principles of acid-labile group removal are well-established. Selective cleavage of the OtBu ester in the presence of the tBu ether can be challenging due to their similar acid lability. However, biocatalytic approaches are emerging, with some enzymes showing the ability to selectively deprotect tert-butyl esters under mild conditions. rsc.org
The following table summarizes the typical deprotection methods for the protecting groups in this compound.
| Protecting Group | Moiety Protected | Deprotection Method | Key Considerations |
| Z (Benzyloxycarbonyl) | α-Amino group | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Neutral conditions, compatible with acid-sensitive groups. wiley-vch.de |
| tBu (tert-Butyl ether) | Threonine side-chain hydroxyl | Strong Acid (e.g., Trifluoroacetic Acid) | Prone to acid-catalyzed side reactions. |
| OtBu (tert-Butyl ester) | C-terminal carboxyl group | Strong Acid (e.g., Trifluoroacetic Acid) | Similar acid lability to tBu ether, making selective removal challenging. wiley-vch.de |
Coupling Reactions and Activation Methods Involving the Free Amine or Carboxyl after Selective Deprotection
Following the selective deprotection of either the N-terminal Z group or the C-terminal OtBu group, the resulting free amine or carboxyl group of the threonine derivative can participate in peptide bond formation. The choice of coupling reagent and activation method is crucial for achieving high yields and minimizing side reactions, particularly racemization and those arising from steric hindrance.
Peptide bond formation is a nucleophilic substitution reaction where the amine group of one amino acid attacks the activated carboxyl group of another. jpt.com Common coupling reagents fall into several classes, including carbodiimides (like DCC and DIC), phosphonium (B103445) salts (like BOP and PyBOP), and uronium salts (like HBTU and HATU). jpt.com These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack. jpt.com
When the free amine of H-Thr(tBu)-OtBu is the nucleophile, it reacts with an N-protected and carboxyl-activated amino acid. Conversely, when the carboxyl group of Z-Thr(tBu)-OH is to be coupled, it must first be activated before the addition of the amino component (an amino acid ester or a growing peptide chain with a free N-terminus).
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, especially when activating the carboxyl group of an amino acid or peptide fragment. bachem.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. peptide.com Urethane-based protecting groups like Z and Boc generally suppress racemization. bachem.com However, the risk increases with prolonged activation times and in the presence of base. bachem.com
Several strategies are employed to minimize racemization:
Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently used in conjunction with coupling reagents. bachem.combiosyn.com These additives react with the activated carboxyl group to form active esters that are less prone to racemization than the intermediates formed by the coupling reagent alone. biosyn.compeptide.com For example, the combination of a carbodiimide (B86325) with HOBt is a classic method for reducing racemization. bachem.com Oxyma is a non-explosive and effective alternative to HOBt. biosyn.com
Copper(II) Chloride: The addition of copper(II) chloride (CuCl₂) has been shown to be exceptionally effective in suppressing racemization, particularly in carbodiimide-mediated and mixed anhydride (B1165640) coupling methods. nih.govoup.com It is believed to prevent the racemization of the 5(4H)-oxazolone intermediate. oup.com The simultaneous use of HOBt and CuCl₂ can lead to high yields with no detectable racemization. nih.gov
Choice of Coupling Reagent: Modern coupling reagents like HATU, HBTU, and PyBOP are designed for high efficiency and low racemization. jpt.combachem.com Reagents like TOTT and CMBI have also shown good results in minimizing racemization, especially for sterically hindered couplings. bachem.comresearchgate.net
Control of Base: The presence of a base is often required for coupling reactions, especially with phosphonium and uronium reagents. bachem.com However, the choice and amount of base can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger bases like diisopropylethylamine (DIPEA) to minimize this side reaction. bachem.com
The following table outlines common additives and their roles in minimizing racemization.
| Additive | Mechanism of Action | Notes |
| HOBt, HOAt, Oxyma | Forms active esters that are less prone to racemization. bachem.combiosyn.com | HOBt and HOAt have explosive properties; Oxyma is a safer alternative. bachem.combiosyn.com |
| Copper(II) Chloride (CuCl₂) | Suppresses the racemization of the 5(4H)-oxazolone intermediate. oup.com | Effective in carbodiimide and mixed anhydride methods. nih.govoup.com |
Threonine is a β-substituted amino acid, and the presence of the bulky tBu protecting group on its side chain further increases steric hindrance. This can make peptide bond formation challenging, potentially leading to slow reaction rates and incomplete couplings.
Strategies to optimize coupling efficiency for hindered residues like Thr(tBu) include:
Potent Coupling Reagents: The use of highly reactive coupling reagents is often necessary. Uronium and phosphonium salts like HATU, HBTU, and PyBOP are generally more effective than carbodiimides for difficult couplings. jpt.com Other reagents such as PyAOP, PyBrOP, and TOTT have also been successfully employed for coupling sterically hindered amino acids. bachem.com The imidazolium-based reagent CMBI has also been shown to be highly efficient in forming sterically hindered amide bonds. researchgate.net
Reaction Conditions: Increasing the reaction temperature or using microwave irradiation can help to overcome the activation energy barrier for hindered couplings. peptide.com The choice of solvent can also play a role, with polar aprotic solvents like DMF and NMP being common choices. jpt.com
Pre-activation: Allowing the carboxylic acid component to react with the coupling reagent and any additives for a short period before adding the amine component can sometimes improve yields.
Acid Fluorides: The in situ generation of amino acid fluorides using reagents like TFFH has proven effective for coupling sterically hindered α,α-disubstituted amino acids. bachem.comglobalresearchonline.net
Hypervalent Iodine Reagents: Novel hypervalent iodine(III) compounds have been developed as peptide coupling reagents that perform well even with sterically hindered amino acids. nih.gov
The table below lists some coupling reagents suitable for hindered residues.
| Coupling Reagent Class | Examples | Characteristics |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High efficiency, low racemization, popular for complex sequences. jpt.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization risk. jpt.com |
| Imidazolium Salts | CMBI | Efficient for sterically hindered amide bond formation. researchgate.net |
| Fluorinating Reagents | TFFH | Generates highly reactive amino acid fluorides in situ. bachem.comglobalresearchonline.net |
Minimizing Racemization During Peptide Bond Formation
Side Reactions Encountered During Synthesis and Strategies for Their Avoidance
Several side reactions can occur during the synthesis of peptides containing this compound and related sequences. Awareness of these potential issues is key to developing strategies for their mitigation.
One potential side reaction involving the threonine side chain is the formation of a lactone through intramolecular acylation if the carboxyl group is activated while the side-chain hydroxyl is unprotected. bibliomed.orgresearchgate.net However, the presence of the tBu protecting group on the threonine side chain in this compound effectively prevents this. Another reported side reaction for threonine is O-sulfonation during the TFA-mediated cleavage of Pmc or Mtr protecting groups from arginine residues in the absence of suitable scavengers. nih.gov
Although not a direct side reaction of this compound itself, aspartimide formation is a notorious side reaction in peptide synthesis that is highly relevant when threonine is adjacent to an aspartic acid residue (Asp-Thr sequence). researchgate.net Aspartimide formation is a base-catalyzed intramolecular cyclization involving the backbone amide nitrogen and the side-chain carboxyl group of aspartic acid, leading to a succinimide (B58015) ring. iris-biotech.de This intermediate can then lead to a mixture of by-products, including α- and β-peptides (which are difficult to separate from the desired product), racemized products, and piperidide adducts. iris-biotech.desigmaaldrich.com The Asp-Thr sequence is known to be susceptible to this side reaction. researchgate.net
Strategies to avoid aspartimide formation include:
Modifying Deprotection Conditions: Using weaker bases like piperizine or morpholine (B109124) for Fmoc removal, or adding HOBt or organic acids to the piperidine (B6355638) deprotection solution can significantly reduce aspartimide formation. biotage.compeptide.comiris-biotech.de
Bulky Side-Chain Protecting Groups: Using sterically demanding protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or other trialkylcarbinol-based groups, can hinder the cyclization reaction. biotage.comiris-biotech.deiris-biotech.de The cyclohexyl ester has also been shown to be much less prone to aspartimide formation than the benzyl (B1604629) ester. nih.gov
Backbone Protection: Introducing a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of the residue following aspartic acid can completely prevent aspartimide formation. peptide.comiris-biotech.de
Pseudoproline Dipeptides: The use of pseudoproline dipeptides can disrupt secondary structures that may favor aspartimide formation. iris-biotech.de
The following table summarizes strategies to mitigate aspartimide formation.
| Strategy | Description | Example |
| Modified Deprotection | Use of weaker bases or additives during Fmoc removal. | 20% piperidine with 0.1 M HOBt. biotage.com |
| Bulky Side-Chain Protection | Sterically hindering the aspartic acid side chain. | Fmoc-Asp(OMpe)-OH. biotage.com |
| Backbone Protection | Protecting the amide nitrogen following the Asp residue. | Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de |
While the primary focus is on peptide bond formation, protected amino acids like this compound can be precursors for other synthetic transformations. For example, the synthesis of peptide aldehydes often involves the reduction of a protected amino acid ester or a related derivative. A potential side reaction in such transformations is over-reduction.
If the intention is to reduce the C-terminal ester of a derivative like Z-Thr(tBu)-OMe to the corresponding aldehyde, careful choice of reducing agent and reaction conditions is necessary to prevent further reduction to the primary alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly used for this partial reduction. However, stoichiometry, temperature, and reaction time must be precisely controlled to avoid the formation of the alcohol as a significant byproduct. The presence of other reducible functional groups, such as the Z group, also needs to be considered, although it is generally stable to DIBAL-H at low temperatures.
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| This compound | N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester |
| Z | Benzyloxycarbonyl |
| tBu | tert-Butyl |
| OtBu | tert-Butyl ester |
| TFA | Trifluoroacetic acid |
| HF | Hydrofluoric acid |
| H-Thr(tBu)-OtBu | O-tert-butyl-L-threonine tert-butyl ester |
| Z-Thr(tBu)-OH | N-Benzyloxycarbonyl-O-tert-butyl-L-threonine |
| DCC | Dicyclohexylcarbodiimide |
| DIC | Diisopropylcarbodiimide |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |
| CuCl₂ | Copper(II) chloride |
| TOTT | S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate |
| CMBI | 2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium hexafluorophosphate |
| NMM | N-Methylmorpholine |
| DIPEA | N,N-Diisopropylethylamine |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl |
| Mpe | 3-Methylpent-3-yl |
| Hmb | 2-Hydroxy-4-methoxybenzyl |
| Dmb | 2,4-Dimethoxybenzyl |
| DIBAL-H | Diisobutylaluminium hydride |
Chemical Stability of this compound Under Various Reaction Conditions
The stability of this compound is contingent on the individual stabilities of its protecting groups (Z, tBu, and OtBu) under different chemical environments. The orthogonality of these protecting groups, meaning they can be removed under distinct conditions without affecting the others, is a crucial aspect of their utility in multi-step synthesis. iris-biotech.de
The Z (Benzyloxycarbonyl) group is a well-established protecting group for amines. creative-peptides.com It is generally stable to a range of conditions but is susceptible to cleavage under specific circumstances. thieme-connect.de
Catalytic Hydrogenation: The most common method for Z-group removal is catalytic hydrogenation (e.g., using Pd/C and H₂ gas). wiley-vch.dethieme-connect.de This process is highly efficient and clean, yielding the free amine, toluene, and carbon dioxide.
Strong Acids: The Z-group can also be removed by treatment with strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), although this method is less mild than hydrogenation. thieme-connect.depeptide.com
Basic Conditions: The Z-group is generally stable to basic conditions, such as those used for the removal of the Fmoc group (e.g., piperidine). iris-biotech.de
The tert-butyl (tBu) ether protecting the side-chain hydroxyl group of threonine and the tert-butyl (OtBu) ester at the C-terminus exhibit similar stability profiles due to their shared tert-butyl carbocation-based cleavage mechanism.
Acidic Conditions: Both tBu and OtBu groups are highly labile under strongly acidic conditions, such as treatment with neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. iris-biotech.dersc.org The cleavage proceeds via the formation of a stable tert-butyl cation.
Basic and Nucleophilic Conditions: These groups are stable to a wide range of basic and nucleophilic conditions, making them compatible with reaction steps like peptide coupling. peptide.com
Catalytic Hydrogenation: The tBu and OtBu groups are stable under the conditions typically used for the hydrogenolysis of the Z-group. thieme-connect.de
This differential stability allows for the selective deprotection of the functional groups in this compound, enabling its use as a versatile building block in peptide synthesis. For instance, the Z-group can be removed while leaving the tBu and OtBu groups intact, allowing for chain elongation at the N-terminus. Conversely, simultaneous deprotection of all groups can be achieved under strong acidic conditions.
Table 1: Stability of Protecting Groups in this compound
| Protecting Group | Reagent/Condition | Stability |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂, Pd/C) | Labile |
| Strong Acid (e.g., HBr/AcOH, TFA) | Labile | |
| Base (e.g., Piperidine) | Stable | |
| tBu (tert-butyl) ether | Strong Acid (e.g., TFA) | Labile |
| Catalytic Hydrogenation | Stable | |
| Base (e.g., Piperidine) | Stable | |
| OtBu (tert-butyl) ester | Strong Acid (e.g., TFA) | Labile |
| Catalytic Hydrogenation | Stable | |
| Base (e.g., Piperidine) | Stable |
Regioselective Transformations of Protected Threonine
The presence of multiple functional groups in threonine necessitates the use of protecting groups to achieve regioselective transformations, which are chemical modifications that occur at a specific site in a molecule with multiple reactive centers. wiley-vch.dersc.org The strategic protection of the α-amino and carboxyl groups allows for selective reactions on the side-chain hydroxyl group.
For a protected threonine derivative like this compound, the tert-butyl ether on the side-chain hydroxyl group is generally stable. peptide.com However, if a different protecting group strategy were employed, such as using a benzyl ether for the side chain, this group could be selectively removed. More commonly, regioselective transformations are performed on threonine derivatives where the side-chain hydroxyl group is unprotected or can be selectively deprotected.
Research has explored various regioselective reactions on the hydroxyl group of protected threonine and serine derivatives:
O-Arylation: The Chan-Lam cross-coupling reaction, catalyzed by copper(II), has been successfully used for the O-arylation of protected serine and threonine derivatives. acs.org This transformation is compatible with various amine protecting groups, including Boc, Cbz (Z), and Fmoc, and proceeds under mild, open-flask conditions with arylboronic acids or potassium organotrifluoroborates. acs.org
Glycosylation: The hydroxyl group of threonine is a common site for O-linked glycosylation, a critical post-translational modification of proteins. core.ac.uk In synthetic chemistry, this can be mimicked by reacting a protected threonine derivative with a glycosyl donor under appropriate catalytic conditions to form a specific glycosidic bond.
Phosphorylation: The reversible phosphorylation of serine and threonine residues is a key mechanism for regulating enzyme activity in biological systems. core.ac.uk Synthetically, the hydroxyl group of a protected threonine can be regioselectively phosphorylated using a phosphoramidite (B1245037) reagent followed by oxidation.
Acylation and Alkylation: While the hydroxyl group is less nucleophilic than the amino group, it can undergo acylation or alkylation under specific conditions, often requiring a catalyst or activation.
These transformations highlight the importance of a well-designed protecting group strategy to direct reactivity to the desired functional group. In the case of this compound, the robust tBu ether on the side chain prevents its participation in such reactions, thereby directing any transformation to either the N-terminus (after Z-group removal) or the C-terminus (after OtBu ester cleavage). If modification of the side chain is desired, a different protecting group that can be selectively removed would be necessary.
Analytical and Characterization Methodologies in Research on Z Thr Tbu Otbu
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the context of Z-Thr(tBu)-OtBu, primarily for assessing the purity of the amino acid derivative itself and for monitoring the progress of peptide synthesis reactions where it is used as a building block. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality.
Detailed research findings indicate that the purity of protected amino acids like this compound is critical, as impurities can lead to the formation of deletion sequences or other side products during Solid-Phase Peptide Synthesis (SPPS). ajpamc.com Purity levels exceeding 98% are often required and are verified using RP-HPLC. ruifuchemical.com The method is also used to monitor the completion of coupling reactions and the removal of protecting groups during SPPS. ekb.eg For instance, after a peptide chain is assembled using building blocks such as Fmoc-Thr(tBu)-OH and cleaved from the resin, RP-HPLC is used to analyze the crude product before and after purification. scielo.org.mx The appearance of a single, sharp peak in the chromatogram typically indicates a high-purity sample. biocrick.com
Typical RP-HPLC systems for analyzing compounds like this compound and derived peptides utilize a C18 column and a gradient elution system with two mobile phases. nih.govscielo.org.mx Mobile Phase A is typically an aqueous solution containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), while Mobile Phase B is an organic solvent, usually acetonitrile (B52724) (ACN), also containing TFA. nih.govrsc.org
Table 1: Typical RP-HPLC Conditions for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Stationary phase for separating molecules based on hydrophobicity. scielo.org.mx |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Polar solvent; TFA acts as an ion-pairing agent to improve peak shape. nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Non-polar solvent for eluting hydrophobic compounds. nih.gov |
| Flow Rate | 1.0 mL/min (analytical) | Controls the speed of separation. scielo.org.mx |
| Detection | UV detector at 210-220 nm | Detects the peptide bonds in the synthesized peptides. scielo.org.mx |
| Gradient | Linear gradient from low %B to high %B | Allows for the separation of compounds with varying polarities in a single run. redalyc.org |
Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis
Mass Spectrometry (MS) is a powerful technique used to confirm the molecular identity of this compound by providing a precise measurement of its molecular weight. chemsrc.com It is also crucial for verifying the mass of intermediates and final peptide products in syntheses that utilize this amino acid derivative. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for these analyses. scielo.org.mxrsc.org
For this compound, high-resolution mass spectrometry would confirm its molecular formula, C19H29NO5, by detecting its protonated molecule [M+H]+ at a specific mass-to-charge ratio (m/z). chemsrc.com The exact mass is 365.220215. chemsrc.com
In addition to confirming molecular weight, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. While a specific fragmentation pattern for this compound is not extensively published, patterns can be predicted based on its structure and general fragmentation rules for protected amino acids. msu.edulibretexts.org Common fragmentation pathways include the neutral loss of protecting groups. The presence of a heteroatom like oxygen or nitrogen can influence the fragmentation pattern by localizing the radical cation. msu.edu
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z [M+H]+ |
|---|---|---|
| [M - C4H8] | Loss of isobutylene (B52900) from a tert-butyl group | 309.16 |
| [M - C4H9O] | Loss of the tert-butoxy (B1229062) group | 292.13 |
| [M - C8H16O] | Loss of both tert-butyl groups (as isobutylene) | 253.10 |
| [Z-group]+ | Benzyloxycarbonyl cation | 135.04 |
| [C6H5CH2]+ | Benzyl (B1604629) cation (tropylium ion) | 91.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound, its synthetic precursors, and reaction intermediates. csic.es Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR analysis would confirm the presence and connectivity of all protons in the this compound molecule. Specific chemical shifts and coupling patterns would be expected for the aromatic protons of the benzyloxycarbonyl (Z) group, the protons of the threonine backbone (α-H, β-H, and γ-CH3), and the singlets corresponding to the two magnetically distinct tert-butyl groups. nih.gov
¹³C NMR provides complementary information, identifying all unique carbon atoms, including the carbonyl carbons of the ester and carbamate (B1207046) groups, the aromatic carbons, and the aliphatic carbons of the threonine residue and protecting groups. rsc.orguni-konstanz.de While specific spectral data for this compound is proprietary to manufacturers, expected values can be inferred from similar structures reported in the literature. nih.govrsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Z-group | Aromatic CH | ~7.35 (m, 5H) | ~128-136 |
| Z-group | CH₂ | ~5.10 (s, 2H) | ~67 |
| Thr | α-CH | ~4.20 (d) | ~60 |
| Thr | β-CH | ~4.10 (m) | ~75 |
| Thr | γ-CH₃ | ~1.20 (d) | ~20 |
| O-tBu | C(CH₃)₃ | ~1.45 (s, 9H) | ~82 (quaternary C), ~28 (CH₃) |
| Ester-OtBu | C(CH₃)₃ | ~1.50 (s, 9H) | ~81 (quaternary C), ~28 (CH₃) |
| Carbamate | C=O | - | ~156 |
| Ester | C=O | - | ~170 |
Advanced Spectroscopic Techniques for Conformational Analysis of Derived Peptides
Once a peptide containing the Thr(tBu) residue (derived from this compound after deprotection) is synthesized and purified, advanced spectroscopic techniques are employed to investigate its three-dimensional structure and conformational dynamics. The conformation of a peptide is critical to its biological function.
Circular Dichroism (CD) Spectroscopy is a primary tool for assessing the secondary structure of peptides in solution. jst.go.jp It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature of the peptide's secondary structure content, allowing researchers to determine the presence and proportion of α-helices, β-sheets, β-turns, or random coil structures. jst.go.jpfrontiersin.org For peptides designed to adopt specific folds like β-hairpins, CD spectroscopy is essential for confirming that the intended conformation is achieved. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly multi-dimensional techniques like COSY, TOCSY, and NOESY, is the most powerful method for determining high-resolution peptide structures in solution. fu-berlin.dediva-portal.org By analyzing through-bond and through-space correlations between protons, a set of distance restraints can be generated. These restraints are then used in computational molecular modeling to calculate a family of structures representing the peptide's conformation. diva-portal.org This is crucial for understanding how residues like threonine contribute to specific structural motifs. nih.gov
Other techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy can provide information on hydrogen bonding and secondary structure, complementing CD and NMR data. fu-berlin.de For peptides that can be crystallized, X-ray Crystallography offers the highest resolution structural information, providing a static snapshot of the peptide in its solid state. fu-berlin.de
| X-ray Crystallography | Atomic-resolution 3D structure in the solid state. fu-berlin.de | Providing a precise and detailed static model of the peptide's conformation, which can be used to validate solution-state models. |
Advanced Research Perspectives and Future Directions
Development of Novel Protecting Group Architectures Inspired by Z-Thr(tBu)-OtBu Derivatives
The protecting group strategy embodied by this compound, which features the benzyloxycarbonyl (Z) group for Nα-protection and tert-butyl (tBu and OtBu) groups for side-chain and C-terminus protection, respectively, represents a foundational concept in orthogonal protection schemes. The Z group is labile to hydrogenolysis, while the tBu-based groups are labile to strong acids. researchgate.net This orthogonality allows for the selective deprotection of either the N-terminus or the side-chain/C-terminus, a critical requirement for both solution-phase and solid-phase peptide synthesis (SPPS).
However, the demands of synthesizing highly complex peptides have exposed limitations in classical protecting groups, spurring the development of novel architectures. For instance, issues such as aspartimide formation, which can occur with sequences containing Asp(OtBu), have driven research into more robust side-chain protection. beilstein-journals.org The stability and steric properties of the tBu group on the threonine side chain of this compound have served as a benchmark in the design of new hydroxyl-protecting groups.
Inspired by the need to overcome such challenges, researchers are exploring new groups that offer enhanced stability, different cleavage conditions, and reduced side reactions. The development of novel reagents for introducing protecting groups, such as Fmoc-2-mercaptobenzothiazole for Fmoc installation, aims to prevent the formation of dipeptide byproducts, a problem sometimes encountered with traditional methods. nih.gov The principles of steric hindrance and electronic effects, well-demonstrated by the tBu and Z groups, continue to guide the rational design of these next-generation protecting groups.
Table 1: Comparison of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition | Key Characteristics |
| Benzyloxycarbonyl | Z | α-Amino | Catalytic Hydrogenolysis | Commonly used in solution-phase synthesis; Orthogonal to acid-labile groups. researchgate.net |
| tert-Butoxycarbonyl | Boc | α-Amino, Side Chains (e.g., Lys) | Moderate Acid (e.g., TFA) | Foundational for Boc-SPPS; Generates volatile byproducts. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Core of modern SPPS; Cleavage product requires removal. beilstein-journals.org |
| tert-Butyl | tBu | Side Chains (Ser, Thr, Tyr, Asp, Glu) | Strong Acid (e.g., TFA, HF) | Provides robust protection; Prone to side reactions like aspartimide formation in certain sequences. beilstein-journals.org |
| Trityl | Trt | Side Chains (Asn, Gln, His, Cys) | Mild Acid | Bulky group offering acid-labile protection. emerginginvestigators.org |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Side Chain (Arg) | Strong Acid (e.g., TFA) | Standard for Arg protection in Fmoc-SPPS, designed to suppress side reactions. scispace.com |
Exploration in the Synthesis of Complex Natural Products and Analogues
Protected threonine derivatives are crucial building blocks for the total synthesis of many complex natural products and their analogues. While this compound is a fully protected derivative often used in solution-phase strategies or as a precursor, its core structural motif, Thr(tBu), is frequently incorporated via its Nα-Fmoc analogue, Fmoc-Thr(tBu)-OH, in modern solid-phase synthesis.
Noteworthy examples include:
Thymosin α1 : Early syntheses of this immunomodulatory peptide utilized Z-Thr(tBu)-OH as a key building block in a fragment condensation strategy. nih.gov
Polymyxin E1 Analogues : The synthesis of new variants of this important antibiotic has been achieved using automated solid-phase peptide synthesis (SPPS), incorporating Fmoc-Thr(tBu)-OH to build the peptide backbone. doi.org
Lantibiotics : The synthesis of the target-binding rings of nisin and its structural relative mutacin I, a class of potent antibiotics characterized by unusual thioether bridges, has been accomplished using Fmoc-Thr(tBu)-OH in the peptide chain elongation. frontiersin.org
Malacidin A : A concise synthetic strategy toward this novel calcium-dependent lipopeptide antibiotic involved the preparation of complex, non-proteinogenic amino acid building blocks, alongside standard derivatives like Fmoc-Thr(tBu)-OH. nih.gov
The use of the tBu group to protect the threonine hydroxyl function is critical in these syntheses to prevent side reactions, such as O-acylation, during the coupling steps. The stability of the tBu ether linkage under the repetitive base treatments of Fmoc-SPPS makes it an indispensable tool for constructing these complex architectures.
Computational Chemistry Approaches to Predict Reactivity and Conformation of this compound and Its Derivatives
Computational chemistry is an increasingly powerful tool for predicting the behavior of molecules, from simple building blocks to complex biomacromolecules. For this compound and its derivatives, computational methods can provide profound insights into their conformational preferences and chemical reactivity, which are difficult to ascertain through experimental means alone.
Conformational Analysis : The conformational space of amino acid derivatives dictates how they interact and react. Techniques like molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can be used to explore the low-energy conformations of protected amino acids. For example, studies on peptides containing Thr residues use MD simulations to investigate conformational changes and structural stability. nih.govunimi.itacs.org Similar approaches applied to this compound would reveal the influence of the bulky Z, tBu, and OtBu groups on the peptide backbone angles (φ, ψ) and the side-chain dihedral angle (χ). This is particularly relevant as the conformation of a building block can influence coupling efficiency and the potential for racemization during synthesis. Computational analysis of fluorinated threonine analogues has already demonstrated the power of coupling machine learning with quantum chemistry to understand conformational equilibria. researchgate.netacs.orgacs.org
Reactivity Prediction : Quantum mechanics (QM) methods, particularly DFT, are used to model reaction mechanisms and predict reactivity. For instance, DFT calculations have been employed to understand the mechanism of Fmoc group deprotection and the formation of side products like diketopiperazines in SPPS. scirp.org The electronic properties of protecting groups, which can be calculated using DFT, have a direct impact on their lability and the stereoselectivity of reactions. scispace.commdpi.com Applying these methods to this compound could predict the susceptibility of its protecting groups to premature cleavage under various conditions and help in designing more robust synthetic routes.
Table 2: Computational Methods for Analyzing Protected Amino Acids
| Computational Method | Application | Insights Gained |
| Molecular Dynamics (MD) | Simulating the motion of the molecule over time in a solvent environment. | Provides information on conformational flexibility, dominant structures, and interactions with solvent molecules. unimi.itacs.org |
| Density Functional Theory (DFT) | Calculating the electronic structure of the molecule. | Predicts reaction energies, transition state structures, reaction mechanisms, and electronic properties like partial charges. scispace.comscirp.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treating a reactive part of a large system with high-level QM while the rest is treated with faster MM. | Allows for the study of reactions (e.g., enzymatic cleavage) or properties within a large peptide or protein environment. |
| Conformational Search Algorithms | Systematically or stochastically exploring the potential energy surface. | Identifies stable low-energy conformers of flexible molecules like protected amino acids. researchgate.net |
Integration into Automated and High-Throughput Synthetic Platforms
The progression from manual, solution-phase synthesis to automated solid-phase peptide synthesis (SPPS) has revolutionized peptide science. While Z-protected amino acids like this compound are staples of solution-phase synthesis, the Thr(tBu) moiety is central to modern automated platforms that predominantly use Fmoc/tBu chemistry. beilstein-journals.orgacs.org
The precursor, Z-Thr(tBu)-OH, can be readily converted to the corresponding Fmoc-Thr(tBu)-OH derivative. scirp.org This Fmoc-protected building block is a standard reagent used in automated peptide synthesizers. doi.org These platforms enable the rapid and efficient assembly of peptide chains by cyclically performing deprotection, washing, coupling, and washing steps. The use of Fmoc-Thr(tBu)-OH is compatible with these systems, where the tBu group remains stable to the basic conditions used for Fmoc removal and is cleaved only in the final acid-mediated step. doi.orgacs.org
Furthermore, the principles of using well-defined, protected building blocks are fundamental to high-throughput platforms for generating and screening combinatorial peptide libraries. These technologies rely on the robust and predictable performance of protected amino acids like Fmoc-Thr(tBu)-OH to synthesize vast numbers of unique peptide sequences on beads or arrays, which can then be screened for specific biological activities.
Expanding the Scope of Site-Specific Modifications Utilizing this compound Precursors
The ability to introduce modifications at specific sites within a peptide or protein is crucial for studying protein function and developing novel therapeutics. The hydroxyl group of threonine is a common site for post-translational modifications (PTMs) such as phosphorylation and glycosylation. The orthogonal protecting groups found in this compound provide a conceptual blueprint for achieving such site-specificity.
In a typical Fmoc/tBu SPPS strategy, the tBu group on threonine is considered a "permanent" protecting group, removed along with all other side-chain protection during the final cleavage from the resin. emerginginvestigators.org However, to modify the threonine side chain specifically, one would need to employ a protecting group that is orthogonal to both the temporary Nα-Fmoc group and the other permanent side-chain protecting groups.
For example, a threonine derivative protected with a group labile to a specific reagent (e.g., a photolabile group or a group removed by a specific enzyme) could be incorporated into a peptide. After assembling the full peptide chain, this unique protecting group could be selectively removed, unmasking the threonine hydroxyl for modification while the rest of the peptide remains protected. This strategy is essential for producing homogeneously modified proteins, which are difficult to obtain from biological sources.
The development of chemoenzymatic methods, such as sortase-mediated ligation, further expands the possibilities for site-specific modification, allowing for the conjugation of large functionalized peptides or proteins at specific locations. The synthesis of the required functionalized peptide fragments often relies on the principles of orthogonal protection learned from foundational molecules like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
